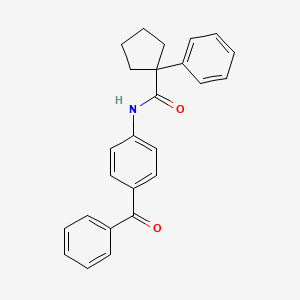

N-(4-苯甲酰苯基)-1-苯基环戊烷-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

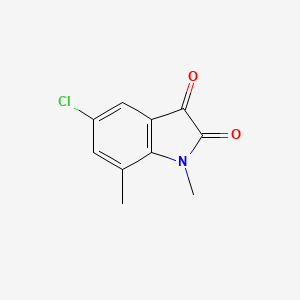

The compound “N-(4-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide” is an amide, which is a type of organic compound. Amides are derived from carboxylic acids and have the general formula R-CO-NR’R’‘, where R, R’, and R’’ can be a variety of different groups .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a carboxylic acid or its derivative with an amine. One possible method could be the reaction of 4-benzoylphenyl carboxylic acid with 1-phenylcyclopentanamine .Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex, with the benzoylphenyl and phenylcyclopentane groups contributing to a large degree of aromaticity and potential for resonance stabilization .Chemical Reactions Analysis

As an amide, this compound would likely undergo reactions typical of this class of compounds. This could include hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. As an amide, it would likely have a relatively high boiling point due to the ability to form hydrogen bonds .科学研究应用

- Researchers have explored the design and preparation of photoreactive poly-N-(4-benzoylphenyl)methacrylamide-based nanoparticles (NPs) . These NPs are synthesized from the photoreactive monomer N-4-benzoylphenyl methacrylamide, which is obtained by amidation of 4-aminobenzophenone with methacryloyl chloride. The resulting NPs, with a size of approximately 97 nm, exhibit UV-mediated photo-reactivity. They can be covalently attached to non-functional polymer coatings, opening up possibilities for applications in materials science.

- The compound’s photoreactive properties make it suitable for use in stimuli-responsive coatings. For instance, UV-curable coatings containing 4-benzoylphenyl acrylate (4-BPA) have been investigated . These coatings can respond to external triggers (such as UV light) and exhibit properties like antifogging and oil repellency. N-(4-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide could play a role in enhancing such coatings.

Photoreactive Nanoparticles

Stimuli-Responsive Coatings

作用机制

Target of Action

Related compounds have been shown to exhibit lipid-lowering properties , suggesting potential targets within lipid metabolism pathways.

Mode of Action

It’s known that the compound has photoreactive properties . The compound can be activated by UV radiation, leading to a reaction with non-functional parylene C (PC) polymer coatings .

Biochemical Pathways

Given the lipid-lowering properties of related compounds , it’s plausible that this compound may interact with pathways involved in lipid metabolism.

Result of Action

The compound’s photoreactivity has been leveraged for the covalent attachment of polymeric nanoparticles onto pc films .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(4-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide. For instance, the compound’s photoreactivity is UV-mediated , suggesting that light exposure could significantly impact its activity.

属性

IUPAC Name |

N-(4-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO2/c27-23(19-9-3-1-4-10-19)20-13-15-22(16-14-20)26-24(28)25(17-7-8-18-25)21-11-5-2-6-12-21/h1-6,9-16H,7-8,17-18H2,(H,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLAOHCWPAVIRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea](/img/structure/B2413724.png)

![7-(3,4-dimethoxyphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2413726.png)

![1-Morpholino-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2413728.png)

![3-[(2,6-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B2413730.png)

![5-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-2-methyl-N-(2-methylbenzyl)benzenesulfonamide](/img/structure/B2413732.png)

![1-(4-Isopropylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2413734.png)

![Tert-butyl N-[(3R,4R)-4-(1H-pyrazol-4-yloxy)oxolan-3-yl]carbamate](/img/structure/B2413742.png)

![4-(N-butyl-N-ethylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2413744.png)